molecular formula C12H21NO3S B177134 tert-Butyl 4-(acetylthio)piperidine-1-carboxylate CAS No. 141699-66-3

tert-Butyl 4-(acetylthio)piperidine-1-carboxylate

Cat. No.: B177134
CAS No.: 141699-66-3
M. Wt: 259.37 g/mol
InChI Key: SJAKIGKVIJINMY-UHFFFAOYSA-N
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Description

tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3S. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The tert-butyl group and the acetylthio group are attached to the piperidine ring, making this compound a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include bases like triethylamine and solvents such as dichloromethane.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Deprotection of Acetylthio Group to Generate Free Thiol

The acetylthio (-SAc) group undergoes cleavage under basic or reductive conditions to yield tert-butyl 4-mercaptopiperidine-1-carboxylate. This reaction is critical for accessing reactive thiol intermediates.

Table 1: Deprotection Methods and Yields

Reagent/ConditionsSolventTemperatureTimeYieldSource
Sodium methoxide (0.5 M in MeOH)Methanol0°C → RT5 h85%
Sodium borohydride (7 eq.)Methanol0°C → RT16 h89%
28% NaOMe in MeOH + AcOHMethanol0°C → RT40 min68%

Key Observations:

  • Sodium methoxide induces transesterification, cleaving the acetyl group to release H2_2S and form the free thiol .
  • Sodium borohydride reduces the acetylthio group directly, requiring acidic workup (e.g., citric acid) to stabilize the thiol .
  • Yields exceed 85% with optimized stoichiometry and temperature control .

Nucleophilic Substitution at the Thiol Position

The deprotected thiol reacts with electrophiles, enabling alkylation or arylation.

Table 2: Thiol Functionalization Reactions

ElectrophileConditionsProductYieldSource
Methyl iodideK2_2CO3_3, DMF, RTtert-Butyl 4-(methylthio)piperidine-1-carboxylate78%
Benzyl bromideNaH, THF, 0°C → RTtert-Butyl 4-(benzylthio)piperidine-1-carboxylate82%
1-Bromo-2-nitrobenzeneDIPEA, CH2_2Cl2_2, RTtert-Butyl 4-(2-nitrophenylthio)piperidine-1-carboxylate65%

Mechanistic Insights:

  • Thiolate anions (generated in situ) attack electrophilic carbons, forming C–S bonds .
  • Steric hindrance from the tert-butoxycarbonyl (Boc) group directs reactivity to the 4-position .

Oxidation to Disulfides

Controlled oxidation of the thiol intermediate produces disulfide-linked dimers, useful in bioconjugation.

Example:

2tert Butyl 4 mercaptopiperidine 1 carboxylateI2,EtOHtert Butyl 4 4 disulfanediylbis piperidine 1 carboxylate (75 yield)2\,\text{tert Butyl 4 mercaptopiperidine 1 carboxylate}\xrightarrow{\text{I}_2,\text{EtOH}}\text{tert Butyl 4 4 disulfanediylbis piperidine 1 carboxylate }\,(\text{75 yield})

Case Study: Benzimidazole Formation

  • Deprotection : Generate tert-butyl 4-mercaptopiperidine-1-carboxylate (89% yield) .
  • Coupling : React with 1-fluoro-2-nitrobenzene under basic conditions to form tert-butyl 4-(2-nitrophenylthio)piperidine-1-carboxylate .
  • Reduction : Catalytic hydrogenation converts nitro to amine.
  • Cyclization : Treat with diphenyl cyanocarbonimidate to yield tert-butyl 4-(2-(cyanoimino)benzimidazol-1-yl)piperidine-1-carboxylate (70% yield) .

Stability and Handling Considerations

  • Storage : Stable at 2–8°C under inert gas; sensitive to moisture and oxidizing agents .
  • Safety : Releases toxic H2_2S upon decomposition; handle in a fume hood .

Scientific Research Applications

Synthetic Organic Chemistry

Role as an Intermediate:
tert-Butyl 4-(acetylthio)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group modifications, facilitating the creation of diverse chemical entities. For example, it can be transformed into other piperidine derivatives that are essential in pharmaceutical synthesis .

Drug Development

Pharmaceutical Applications:
The compound is utilized in the development of new drugs, especially analgesics and anti-inflammatory agents. Its unique structural features enhance its potential as a building block in drug design. Research has shown that derivatives of this compound can inhibit specific biological pathways, such as the NLRP3 inflammasome pathway, which is involved in inflammatory responses .

Case Study: NLRP3 Inhibitors
In a study focusing on the modulation of piperidine derivatives as inhibitors of the NLRP3 inflammasome, this compound was employed to synthesize new compounds that demonstrated potent inhibitory activity against IL-1β release and pyroptotic cell death in macrophage models . The results indicated that these compounds could significantly reduce inflammation, showcasing their therapeutic potential.

Material Science

Enhancement of Material Properties:
In material science, this compound is used to formulate specialty polymers and resins. Its incorporation into materials enhances properties such as flexibility and thermal stability. This application is particularly relevant in the production of advanced materials for industrial uses .

Biochemical Research

Enzyme Inhibition Studies:
this compound has been employed in biochemical research to study enzyme inhibition mechanisms. By investigating its effects on specific enzymes, researchers gain insights into metabolic pathways and identify potential therapeutic targets for diseases such as cancer and metabolic disorders .

Flavor and Fragrance Industry

Aromatic Properties:
The compound's aromatic characteristics make it suitable for applications in the flavor and fragrance industry. It can be utilized in the formulation of flavoring agents and fragrances, contributing to the development of new products with desirable scents .

Data Table: Applications Overview

Application AreaDescriptionExamples/Case Studies
Synthetic Organic ChemistryIntermediate for synthesizing complex moleculesSynthesis of various piperidine derivatives
Drug DevelopmentBuilding block for analgesics and anti-inflammatory drugsNLRP3 inflammasome inhibitors
Material ScienceEnhances properties of polymers and resinsSpecialty materials with improved thermal stability
Biochemical ResearchStudies on enzyme inhibitionInsights into metabolic pathways
Flavor & FragranceUsed in flavoring agents and fragrancesDevelopment of new aromatic products

Mechanism of Action

The mechanism of action of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate involves its interaction with specific molecular targets. The acetylthio group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their activity. The piperidine ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-acetylpiperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • 4-Amino-1-tert-butoxycarbonylpiperidine

Uniqueness

tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is unique due to the presence of the acetylthio group, which imparts distinct chemical reactivity compared to other similar compounds

Biological Activity

tert-Butyl 4-(acetylthio)piperidine-1-carboxylate is an organic compound that has garnered attention for its potential biological activities. This compound features a piperidine ring substituted with a tert-butyl ester and an acetylthio group, which may contribute to its interactions with biological systems. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The acetylthio group can facilitate enzyme-substrate interactions, potentially leading to inhibition or modulation of enzymatic activity.

In Vitro Studies

Recent studies have evaluated the compound's effects on various biological systems. For instance, research involving differentiated THP-1 cells (a model for human macrophages) assessed the compound's ability to inhibit NLRP3-dependent pyroptosis. The results indicated that compounds similar to this compound exhibited significant inhibition of IL-1β release and reduced cell death in response to ATP-induced pyroptosis .

Case Studies

  • NLRP3 Inhibition : A study demonstrated that derivatives of this compound could effectively inhibit NLRP3 inflammasome activation in macrophages, suggesting a role in inflammatory responses. The inhibition was measured by assessing lactate dehydrogenase (LDH) release and IL-1β levels, with results indicating a dose-dependent effect .
  • Purine Nucleoside Phosphorylase (PNP) Inhibition : Although not directly tested on this compound, related compounds have shown promising PNP inhibitory activity, which is relevant for therapeutic applications in treating T-cell malignancies . This pathway may provide insights into similar mechanisms for the compound .

Comparative Biological Activity

The biological activity of this compound can be compared with similar compounds:

Compound NameBiological ActivityReference
Compound ANLRP3 Inhibition
Compound BPNP Inhibition
Compound CCytotoxicity

This table illustrates the potential range of biological activities exhibited by structurally related compounds.

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary data suggest that compounds in this class may exhibit favorable ADME profiles, but detailed studies are required to establish their safety and efficacy in vivo.

Future Directions

Further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the chemical structure affect biological activity.
  • In Vivo Studies : Evaluating the therapeutic potential and safety profile through animal models.
  • Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its biological effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl 4-(acetylthio)piperidine-1-carboxylate in laboratory settings?

  • Methodological Answer : A plausible synthesis involves functionalizing the piperidine ring at the 4-position. For analogous compounds, intermediates like tert-butyl piperidine carboxylates are first prepared, followed by thioacetylation using acetyl chloride or thioacetic acid under inert conditions. For example, describes a synthesis where a piperidine intermediate reacts with tert-butyl carbamate in the presence of catalysts (e.g., DMAP) to install the carboxylate group . The acetylthio moiety can be introduced via nucleophilic substitution or thiol-esterification, requiring strict anhydrous conditions and monitored by TLC/HPLC to track progress.

Q. How should researchers handle and store tert-Butyl 4-(acetylthio)piperidine-1-carboxylate to ensure stability?

  • Methodological Answer : Based on safety data for structurally similar tert-butyl piperidine derivatives ( ), the compound should be stored in airtight containers under nitrogen at –20°C to prevent hydrolysis of the acetylthio group. Desiccants like silica gel are recommended to minimize moisture. Handling requires PPE (nitrile gloves, lab coats) and fume hoods to avoid inhalation or skin contact, as acute toxicity (Category 4 for oral/dermal/inhalation routes) is reported for related compounds . Stability tests under varying pH and temperature (e.g., 25°C, 40°C) should be conducted to establish shelf-life.

Q. What analytical techniques are essential for confirming the structure and purity of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR can confirm the tert-butyl group (δ ~1.4 ppm for 1^1H), piperidine ring protons (δ 1.5–3.0 ppm), and acetylthio moiety (δ ~2.3 ppm for CH3_3) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+^+ for C12_{12}H21_{21}NO3_3S: calculated 282.1244).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for research use).
  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages should match theoretical values within ±0.4%.

Advanced Research Questions

Q. What strategies can be employed to optimize the yield of tert-Butyl 4-(acetylthio)piperidine-1-carboxylate during multi-step synthesis?

  • Methodological Answer :

  • Catalyst Screening : Use Pd/C or organocatalysts to enhance coupling efficiency during piperidine functionalization ( references OXONE for oxidation steps, suggesting reagent compatibility studies) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates, while toluene minimizes side reactions during thioacetylation.
  • In Situ Monitoring : FTIR tracks acetylthio group formation (C=O stretch ~1700 cm1^{-1}). Adjust reaction time/temperature dynamically based on real-time data.

Q. How can researchers resolve discrepancies in reported toxicity data for tert-butyl piperidine carboxylate derivatives?

  • Methodological Answer :

  • Comparative LD50_{50} Studies : Conduct acute toxicity assays (oral, dermal) using rodent models, aligning with OECD Guidelines 423/425. classifies similar compounds as Category 4 (LD50_{50} > 300 mg/kg), but conflicting data in notes incomplete toxicological profiles .
  • In Silico Modeling : Tools like ProTox-II predict toxicity endpoints (e.g., hepatotoxicity, mutagenicity) by analyzing structural motifs (e.g., acetylthio group’s electrophilicity).
  • Literature Meta-Analysis : Cross-reference PubChem, Reaxys, and peer-reviewed journals to identify consensus or outliers in toxicity reports.

Q. What are the mechanistic insights into the reactivity of the acetylthio group in tert-Butyl 4-(acetylthio)piperidine-1-carboxylate under various reaction conditions?

  • Methodological Answer :

  • Nucleophilic Substitution : The acetylthio group acts as a leaving group in SN2^2 reactions, e.g., displacement by amines or alkoxides. Kinetic studies (via 1^1H NMR) under varying pH (3–10) reveal optimal conditions for substitution .
  • Oxidation Pathways : Reaction with H2_2O2_2 or mCPBA converts the thioether to sulfoxide/sulfone derivatives, monitored by TLC (Rf shifts) and characterized by 13^{13}C NMR (δ 40–50 ppm for sulfone) .
  • Stability in Protic Media : Hydrolysis of the acetylthio group to thiol is pH-dependent. Accelerated stability testing (40°C/75% RH) quantifies degradation rates using LC-MS, guiding formulation strategies for drug delivery systems.

Properties

IUPAC Name

tert-butyl 4-acetylsulfanylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3S/c1-9(14)17-10-5-7-13(8-6-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAKIGKVIJINMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1CCN(CC1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601201532
Record name 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141699-66-3
Record name 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141699-66-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 4-(acetylthio)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601201532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

In 40 ml of dimethylformamide were dissolved 4.12 g (14.7 mmol) of 1-(tert-butoxycarbonyl)-4-(methanesulfonyloxy)piperidine, and 2.53 g (2.21 mmol) of potassium thioacetate were added to the solution, followed by stirring of the resulting mixture at 105° C. for 4 hours under nitrogen atmosphere. After cooling, the reaction mixture was diluted with ethyl acetate and washed with water and then a saturated aqueous NaCl solution, followed by evaporation of the solvent. The thus obtained residue was subjected to silica gel column chromatography and the fractions eluted with a mixed solvent of hexane-ethyl acetate (5:1) were collected to obtain 5.19 g (yield: 81%) of the title compound as an oil.
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
81%

Synthesis routes and methods II

Procedure details

To a solution of 6.9 g (0.02 mol) of 4-bromo-piperidine-1-carboxylic acid tert-butyl ester in DMF (18 mL) are added 5.25 g (0.012 mmol) potassium thioacetate, followed by a catalytic amount of NaI (0.35 g, 10 mol %) at room temperature. After complete addition, the reaction is heated to 50° C. for 20 h. The reaction mixture is partitioned between ethyl acetate (100 mL) and water (100 mL). The organic layer is dried over Na2SO4, filtered and the solvent is removed under reduced pressure to afford 5.41 g of 4-acetylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester as a brown oil. Yield: 81%; ES-MS: m/z 245 [M+H—CH3], 160 [M+H—C5H9O2]; 1H NMR (250 MHz, CHLOROFORM-d) δ ppm 1.37-1.64 (11H, m), 1.78-1.99 (2H, m), 2.25-2.35 (3H, m), 3.06 (2H, ddd, J=13.63, 10.43, 3.05 Hz), 3.61 (1H, tt, J=10.28, 4.04 Hz), 3.76-3.96 (2H, m)
Quantity
6.9 g
Type
reactant
Reaction Step One
Name
potassium thioacetate
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
0.35 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 4-methanesulfonyl-piperidine-carboxylic acid tert-butyl ester (2.82 g), sodium thioacetate (2.31 g) and DMF (40 ml) was stirred at 60° C. After 4 hours the reaction mixture was cooled and partitioned between ethyl acetate and brine. The combined organics were dried (MgSO4) and the solvents removed in vacuo. The resulting crude mixture was purified by flash chromatography to yield 4-acetylsulfanyl-piperidine-1-carboxylic acid tert-butyl ester (1.8 g).
Quantity
2.82 g
Type
reactant
Reaction Step One
Name
sodium thioacetate
Quantity
2.31 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

2.2 g (19.3 mmol) Potassium thioacetate and 2.65 g (10 mmol) 4-Bromo-piperidine-1-carboxylic acid tert-butyl ester were dissolved in 50 ml of DMF and stirred at 100° C. for 4 h. The mixture was taken up in ethyl acetate and washed with brine. The organic phases were dried over Sodium sulfate and evaporated. Purification over silica gel (10% to 20% ethyl acetate in heptane) gave 2.15 g of the expected compound.
Name
Potassium thioacetate
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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